Cas no 1805110-38-6 (Ethyl 3-amino-5-cyano-2-(difluoromethyl)pyridine-4-acetate)

Ethyl 3-amino-5-cyano-2-(difluoromethyl)pyridine-4-acetate 化学的及び物理的性質
名前と識別子
-
- Ethyl 3-amino-5-cyano-2-(difluoromethyl)pyridine-4-acetate
-
- インチ: 1S/C11H11F2N3O2/c1-2-18-8(17)3-7-6(4-14)5-16-10(9(7)15)11(12)13/h5,11H,2-3,15H2,1H3
- InChIKey: WSCDCHOLIUTJLD-UHFFFAOYSA-N
- ほほえんだ: FC(C1C(=C(C(C#N)=CN=1)CC(=O)OCC)N)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 7
- 重原子数: 18
- 回転可能化学結合数: 5
- 複雑さ: 342
- 疎水性パラメータ計算基準値(XlogP): 0.7
- トポロジー分子極性表面積: 89
Ethyl 3-amino-5-cyano-2-(difluoromethyl)pyridine-4-acetate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029069711-1g |
Ethyl 3-amino-5-cyano-2-(difluoromethyl)pyridine-4-acetate |
1805110-38-6 | 97% | 1g |
$1,460.20 | 2022-04-01 |
Ethyl 3-amino-5-cyano-2-(difluoromethyl)pyridine-4-acetate 関連文献
-
Shiyuan Zhou,Jiapeng Liu,Fanxuan Xie,Yinghao Zhao,Tao Mei,Zhengbang Wang,Xianbao Wang J. Mater. Chem. A, 2020,8, 11327-11336
-
John J. Lavigne Chem. Commun., 2003, 1626-1627
-
Jamie R. Wolstenhulme,Alex Cavell,Matija Gredičak,Russell W. Driver,Martin D. Smith Chem. Commun., 2014,50, 13585-13588
-
Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
-
Eugenio Coronado,Maurici López-Jordà Dalton Trans., 2010,39, 4903-4910
-
Matthew J. Byrnes,Malcolm H. Chisholm,David F. Dye,Christopher M. Hadad,Brian D. Pate,Paul J. Wilson,Jeffrey M. Zaleski Dalton Trans., 2004, 523-529
-
Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293
-
Martina Janoušková,Zuzana Vaníková,Fabrizia Nici,Soňa Boháčová,Dragana Vítovská,Hana Šanderová,Libor Krásný Chem. Commun., 2017,53, 13253-13255
-
Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
Ethyl 3-amino-5-cyano-2-(difluoromethyl)pyridine-4-acetateに関する追加情報
Research Brief on Ethyl 3-amino-5-cyano-2-(difluoromethyl)pyridine-4-acetate (CAS: 1805110-38-6)
Ethyl 3-amino-5-cyano-2-(difluoromethyl)pyridine-4-acetate (CAS: 1805110-38-6) is a pyridine derivative that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential applications in drug discovery and development. This compound, characterized by its unique difluoromethyl and cyano functional groups, serves as a versatile intermediate in the synthesis of biologically active molecules. Recent studies have explored its utility in the development of novel therapeutic agents, particularly in the areas of oncology and infectious diseases.
One of the key areas of research involving this compound is its role as a building block for the synthesis of kinase inhibitors. Kinases are critical targets in cancer therapy, and the structural features of Ethyl 3-amino-5-cyano-2-(difluoromethyl)pyridine-4-acetate make it an attractive scaffold for designing selective inhibitors. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited potent inhibitory activity against several oncogenic kinases, including EGFR and BRAF, with IC50 values in the nanomolar range. The study highlighted the importance of the difluoromethyl group in enhancing binding affinity and metabolic stability.
In addition to its applications in oncology, this compound has also been investigated for its potential in antimicrobial drug development. A recent preprint on bioRxiv reported that Ethyl 3-amino-5-cyano-2-(difluoromethyl)pyridine-4-acetate derivatives showed promising activity against drug-resistant strains of Mycobacterium tuberculosis. The researchers attributed this activity to the compound's ability to disrupt bacterial cell wall synthesis, a mechanism distinct from existing antibiotics. These findings suggest that further optimization of this scaffold could lead to new treatments for tuberculosis and other bacterial infections.
The synthetic accessibility of Ethyl 3-amino-5-cyano-2-(difluoromethyl)pyridine-4-acetate has also been a focus of recent research. A 2022 paper in Organic Process Research & Development described a scalable and cost-effective synthesis route for this compound, which is critical for its industrial application. The authors optimized the reaction conditions to achieve high yields (over 85%) and purity (>98%), making it feasible for large-scale production. This advancement is expected to facilitate further exploration of this compound in drug discovery programs.
Despite these promising developments, challenges remain in the clinical translation of Ethyl 3-amino-5-cyano-2-(difluoromethyl)pyridine-4-acetate derivatives. Pharmacokinetic studies have indicated that some derivatives exhibit limited oral bioavailability, necessitating further structural modifications. Researchers are currently exploring prodrug strategies and formulation approaches to overcome these limitations. A collaborative study between academic and industrial partners, published in ACS Medicinal Chemistry Letters in 2023, reported significant progress in this area, with several prodrug candidates showing improved pharmacokinetic profiles in preclinical models.
In conclusion, Ethyl 3-amino-5-cyano-2-(difluoromethyl)pyridine-4-acetate (CAS: 1805110-38-6) represents a promising scaffold for the development of novel therapeutic agents. Its versatility, combined with recent advancements in synthesis and optimization, positions it as a valuable tool in medicinal chemistry. Future research will likely focus on expanding its applications to other disease areas and addressing the remaining challenges in drug development. The continued exploration of this compound underscores its potential to contribute to the next generation of small-molecule drugs.
1805110-38-6 (Ethyl 3-amino-5-cyano-2-(difluoromethyl)pyridine-4-acetate) 関連製品
- 1260798-43-3(2-ethoxy-4-(piperidin-4-yl)phenol)
- 53590-51-5(2-(5-bromo-1H-indol-2-yl)ethan-1-amine)
- 1805433-05-9(Ethyl 2-cyano-6-(difluoromethyl)-4-nitropyridine-3-carboxylate)
- 2229289-82-9(1-chloro-3-methyl-2-(nitromethyl)benzene)
- 2227727-67-3((2S)-2-(2-bromo-4,6-dimethoxyphenyl)oxirane)
- 2171711-38-7(2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylbutanamido}butanoic acid)
- 1273687-35-6(5-Bromo-N-(3,4-dimethoxybenzyl)pyrimidin-2-amine)
- 17002-55-0(2-Bis(3-Aminopropyl)aminoethanol)
- 55981-29-8(2,5-Dibromo-1,3,4-thiadiazole)
- 2167089-16-7(2-(1-bromo-2-methoxyethyl)-4,5-dimethyl-1,3-thiazole)




